1D-myo-inositol 1,2-cyclic phosphate is a cyclic phosphate derivative of myo-inositol, characterized by a unique structure that includes a phosphate group attached to the first and second carbon atoms of the inositol ring. This compound exists primarily as an anion, known as 1D-myo-inositol 1,2-cyclic phosphate(1-), which plays significant roles in various biological processes. The chemical formula for this compound is and it is classified within the broader category of inositol phosphates, which are important signaling molecules in cellular processes .
This reaction is catalyzed by specific enzymes such as phosphatidylinositol-specific phospholipase C, highlighting its role in phosphoinositide metabolism and signaling pathways .
The biological activity of 1D-myo-inositol 1,2-cyclic phosphate is primarily linked to its involvement in cellular signaling pathways. It plays a crucial role in the phosphoinositide signaling cascade, which is essential for various cellular functions including growth, differentiation, and apoptosis. Additionally, it has been shown to influence seed development and regulate phytate content in plants, thereby affecting agricultural yield and nutritional value .
The synthesis of 1D-myo-inositol 1,2-cyclic phosphate can be achieved through several methods:
These methods allow for both laboratory synthesis and extraction from natural sources, facilitating research into its properties and applications .
1D-myo-inositol 1,2-cyclic phosphate has diverse applications across several fields:
Studies on the interactions of 1D-myo-inositol 1,2-cyclic phosphate have revealed its role in binding with various proteins involved in signal transduction. For instance, it interacts with phosphoinositide-specific phospholipases and other kinases that modulate cellular responses. These interactions are critical for understanding how this compound influences cellular mechanisms and could lead to therapeutic advancements .
Several compounds share structural similarities with 1D-myo-inositol 1,2-cyclic phosphate. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| D-myo-inositol 1-phosphate | Linear form of myo-inositol phosphate | Involved in different signaling pathways |
| D-myo-inositol 3-phosphate | Another linear form | Plays a role in insulin signaling |
| D-myo-inositol 4-phosphate | Similar cyclic structure | Important for cell membrane dynamics |
| D-myo-inositol hexakisphosphate | Highly phosphorylated version | Functions in cell signaling and membrane trafficking |
While these compounds share common features related to their roles as signaling molecules within cells, the unique cyclic structure of 1D-myo-inositol 1,2-cyclic phosphate differentiates it from others. Its specific interactions and biological functions make it an important subject of study within biochemical research .
The enzymatic production of 1D-myo-inositol 1,2-cyclic phosphate occurs primarily through the action of phospholipase C enzymes, which catalyze the hydrolysis of phosphatidylinositol and related phosphoinositides [5] [8]. These enzymes generate a mixture of water-soluble products, including both linear inositol phosphates and their corresponding cyclic counterparts [5] [6]. The formation of cyclic phosphate products represents a significant mechanistic pathway in phosphoinositide metabolism, with the cyclic forms serving as intermediates in cellular signaling processes [8].
Phospholipase C enzymes from various sources demonstrate distinct kinetic properties and substrate specificities in the production of 1D-myo-inositol 1,2-cyclic phosphate [3] [6]. Research has established that sheep seminal vesicle phospholipase C produces inositol cyclic phosphates from all three major phosphoinositides, though the ratio of cyclic to non-cyclic products decreases in the order phosphatidylinositol > phosphatidylinositol 4-phosphate > phosphatidylinositol 4,5-bisphosphate [5] [8]. The rat sciatic nerve cytosolic phospholipase C exhibits optimal activity at pH 5.5-6.0, with maximum rates of 55 nanomoles per minute per milligram protein for phosphatidylinositol hydrolysis, producing predominantly inositol 1,2-cyclic phosphate (83% of total products) [6].
The enzymatic mechanism involves calcium-dependent phosphodiesterase activity, where the enzyme cleaves the phosphodiester bond in phosphatidylinositol substrates [6] [8]. Human placental enzyme preparations have demonstrated specific activity toward inositol 1,2-cyclic phosphate with a Michaelis constant of 0.15 millimolar and maximum velocity of 2.2 micromoles per minute per milligram protein [3]. This enzyme catalyzes the conversion of inositol 1,2-cyclic phosphate to inositol 1-phosphate, requiring manganese or magnesium ions for optimal activity [3].
The identification of cyclic phosphate products has been achieved through oxygen-18 labeling studies, which confirm the presence of acid-labile phosphate bonds characteristic of cyclic phosphodiesters [5] [8]. When hydrolysis occurs in the presence of H₂¹⁸O under acidic conditions, the resulting phosphomonoesters incorporate oxygen-18, providing definitive evidence for the cyclic intermediate nature of these compounds [5] [8].
| Enzyme Source | Substrate | Km (mM) | pH Optimum | Maximum Activity (nmol/min/mg) | Product Ratio (Cyclic:Linear) | Reference Citation |
|---|---|---|---|---|---|---|
| Sheep seminal vesicle | Phosphatidylinositol | - | - | - | Variable | [5] [8] |
| Rat sciatic nerve | Phosphatidylinositol | - | 5.5-6.0 | 55.0 | 83:17 | [6] |
| Ram seminal vesicle | Phosphatidylinositol 4-phosphate | - | - | - | Decreasing with substrate complexity | [5] [8] |
| Human placenta | Inositol 1,2-cyclic phosphate | 0.15 | - | 2200.0 | - | [3] |
Acid-catalyzed cyclization represents a fundamental approach for the synthetic preparation of 1D-myo-inositol 1,2-cyclic phosphate from myo-inositol monophosphate precursors [30] [33]. This methodology exploits the inherent reactivity of adjacent hydroxyl groups on the inositol ring under acidic conditions to form intramolecular phosphodiester bonds [33]. The reaction proceeds through protonation of the phosphate group, facilitating nucleophilic attack by the neighboring hydroxyl group to form the five-membered cyclic phosphate ring [30].
The stereochemical aspects of acid-catalyzed cyclization have been extensively investigated, revealing that the reaction proceeds with inversion of configuration at the phosphorus center [30]. Studies using stereospecifically labeled myo-inositol monophosphate substrates have demonstrated that the cyclization follows an in-line displacement mechanism rather than an adjacent attack with pseudorotation [30]. This mechanistic understanding is crucial for predicting the stereochemical outcome of synthetic transformations and designing efficient synthetic routes [30].
Temperature and pH conditions significantly influence the efficiency and selectivity of acid-catalyzed cyclization reactions [33]. Lower pH values generally favor cyclization by increasing the protonation state of the phosphate group, though excessive acidity can lead to degradation of the inositol ring structure [33]. The reaction typically proceeds at room temperature in aqueous acidic solutions, though the precise conditions must be optimized for each specific substrate to maximize yield and minimize side reactions [33].
The characterization of cyclic products formed through acid-catalyzed cyclization relies heavily on phosphorus-31 nuclear magnetic resonance spectroscopy [33]. The cyclic phosphodiester exhibits a characteristic downfield chemical shift at 17.2 parts per million, which is diagnostic for five-membered cyclic phosphate rings [33]. This spectroscopic signature allows for unambiguous identification of the desired cyclic product and monitoring of reaction progress during synthesis [33].
Carbodiimide-mediated cyclocondensation reactions provide an alternative synthetic approach for the preparation of 1D-myo-inositol 1,2-cyclic phosphate through the activation of phosphate groups for intramolecular cyclization [26] [28]. Dicyclohexylcarbodiimide represents the most widely employed reagent for this transformation, facilitating the formation of cyclic phosphodiesters through the activation of carboxyl and phosphate groups [26] [29]. The mechanism involves the formation of an active intermediate between the carbodiimide and the phosphate group, which subsequently undergoes nucleophilic attack by the adjacent hydroxyl group [26].
The synthetic utility of carbodiimide-mediated cyclization has been demonstrated in the preparation of various inositol cyclic phosphates, including 1D-myo-inositol 1,2-cyclic phosphate derivatives [28] [33]. The reaction of inositol 1,4,5-trisphosphate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride produces inositol 1,2-cyclic-4,5-trisphosphate in approximately 25% yield under optimized conditions [33]. The reaction mixture typically contains multiple products, necessitating careful monitoring by high-performance liquid chromatography to achieve optimal conversion rates [33].
Alternative carbodiimide reagents have been developed to improve the efficiency and selectivity of cyclocondensation reactions [40]. Bis(dimethylamino)phosphorodiamidate has emerged as a particularly effective reagent for the regioselective cyclophosphorylation of cis-diols, including myo-inositol [40]. This reagent demonstrates superior regioselectivity compared to traditional carbodiimides, achieving greater than 90% yields in the formation of cyclic phosphates under optimized conditions [40]. The reaction proceeds in N-methyl-2-pyrrolidone at 60 degrees Celsius, providing clean conversion without the formation of significant side products [40].
The advantages of carbodiimide-mediated synthesis include the mild reaction conditions and the ability to achieve cyclization without extensive protecting group manipulations [40]. However, limitations include the formation of urea byproducts that can be difficult to separate and the potential for side reactions at multiple hydroxyl positions [26] [28]. Recent developments in reagent design have addressed many of these concerns, making carbodiimide-mediated cyclization an increasingly attractive option for the synthesis of complex inositol phosphate derivatives [40].
| Method | Reagent | Starting Material | Solvent | Temperature (°C) | Yield (%) | Advantages | Limitations | Reference Citation |
|---|---|---|---|---|---|---|---|---|
| Carbodiimide-mediated cyclization | Dicyclohexylcarbodiimide (DCC) | Inositol phosphate ester | Organic solvent | - | Variable | Well-established | Toxic byproducts | [26] [28] |
| Acid-catalyzed cyclization | Hydrochloric acid | myo-inositol monophosphate | Aqueous acid | Room temperature | Variable | Simple conditions | Side reactions possible | [30] [33] |
| BDMDAP cyclophosphorylation | Bis(dimethylamino)phosphorodiamidate | myo-inositol | N-methyl-2-pyrrolidone | 60 | >90 | High regioselectivity | Requires anhydrous conditions | [40] |
| Carbodiimide with EDC-HCl | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Inositol 1,4,5-trisphosphate | Aqueous solution | Room temperature | 25 | Mild conditions | Low conversion | [33] |
Phytase-catalyzed dephosphorylation of phytic acid represents an important enzymatic pathway that can lead to the formation of 1D-myo-inositol 1,2-cyclic phosphate as an intermediate product during the sequential hydrolysis process [15] [17] [21]. Phytases are myo-inositol hexakisphosphate phosphohydrolases that catalyze the stepwise removal of phosphate groups from phytic acid, generating various inositol phosphate intermediates including cyclic forms [15] [17]. The dephosphorylation process proceeds through a complex series of reactions that ultimately convert phytic acid to myo-inositol and inorganic phosphate [17] [19].
The mechanism of phytase action involves the sequential cleavage of phosphate groups from the inositol ring, with different phytases exhibiting distinct positional specificities [18] [21]. Aspergillus niger phytase demonstrates high affinity for phytic acid with a Michaelis constant of 18.7 micromolar and produces inositol monophosphate as the final dephosphorylated product [15]. The enzyme from this source has been purified to homogeneity and characterized as a 60 kilodalton protein that requires no metal cofactors for activity [15]. The dephosphorylation pathway catalyzed by this enzyme proceeds through the formation of various inositol polyphosphate intermediates, potentially including cyclic phosphate forms [15].
Phytases can be classified based on their initial dephosphorylation specificity, with 3-phytases and 6-phytases representing the two major categories [18] [21]. The 3-phytases, exemplified by fungal enzymes, initiate hydrolysis at the carbon-3 position of the inositol ring and typically produce inositol 2,4,6-trisphosphate as the final stable intermediate [21]. In contrast, 6-phytases begin dephosphorylation at the carbon-6 position and follow different degradation pathways [18] [21]. The formation of cyclic phosphate intermediates has been proposed to occur during these dephosphorylation processes, particularly when adjacent phosphate groups are present on the inositol ring [18].
The optimization of phytase activity for biotechnological applications has revealed important parameters affecting enzyme performance and product formation [38] [41]. Bacillus species phytases demonstrate optimal activity at pH 5.5 and 40 degrees Celsius, with the enzyme retaining greater than 76% activity across a temperature range of 20 to 80 degrees Celsius [38]. The thermal stability of these enzymes makes them particularly suitable for industrial applications where elevated temperatures may be encountered [38]. Production optimization studies have shown that phytase activity can be maximized through careful control of fermentation conditions, including substrate concentration, pH, and incubation temperature [38] [41].
The industrial significance of phytase enzymes extends beyond their role in cyclic phosphate formation to include applications in animal nutrition and environmental protection [15] [17]. The ability of these enzymes to release phosphate from phytic acid makes them valuable feed additives for improving phosphorus bioavailability in monogastric animals [15] [17]. Recent advances in phytase engineering have focused on improving thermostability and catalytic efficiency, with some variants showing enhanced performance under physiological conditions [18].
| Enzyme Source | Km for Phytic Acid (µM) | pH Optimum | Temperature Optimum (°C) | Molecular Weight (kDa) | Dephosphorylation Pattern | Final Product | Industrial Application | Reference Citation |
|---|---|---|---|---|---|---|---|---|
| Aspergillus niger SK-57 | 18.7 | - | - | 60.0 | Sequential | Inositol monophosphate | Animal feed | [15] |
| Aspergillus ficuum | High Km (not specified) | - | - | - | 3-phytase pathway | Ins(2,4,6)P3 | Feed additive | [21] |
| Bacillus species | - | 5.5 | 40 | - | 6-phytase pathway | Variable lower IPs | Biotechnology | [38] |
| Wheat bran | - | 4.0-7.0 | 45-65 | - | Mixed specificity | myo-inositol + Pi | Natural process | [17] [21] |
| Detection Method | Chemical Shift (ppm) | Characteristic Signal | Product Identification | Sensitivity | Quantitative | Application | Reference Citation |
|---|---|---|---|---|---|---|---|
| 31P NMR | 17.2 | Downfield cyclic phosphate | Cyclic phosphodiester | High | Yes | Structure confirmation | [5] [33] |
| 18O Labeling | - | 18O incorporation | Acid-labile phosphate | High | Yes | Mechanistic studies | [5] [8] |
| HPLC Analysis | - | Retention time | Chromatographic separation | Moderate | Yes | Purity analysis | [5] [37] |
| Mass Spectrometry | - | Molecular ion | Molecular weight confirmation | High | Yes | Identity confirmation | [1] [2] |
The hydrolytic cleavage of 1D-myo-inositol 1,2-cyclic phosphate represents a critical metabolic transformation catalyzed by specialized phosphodiesterases. The primary enzyme responsible for this reaction is D-myo-inositol 1,2-cyclic phosphate 2-phosphohydrolase, classified under the Enzyme Commission number EC 3.1.4.36 [1] [2]. This enzyme exhibits remarkable substrate specificity, exclusively recognizing the D-enantiomer of myo-inositol 1,2-cyclic phosphate while showing no activity toward the L-enantiomorph [1].
The enzymatic mechanism involves nucleophilic attack by a hydroxide ion on the phosphorus center of the cyclic phosphate ring, facilitated by metal cofactors. The reaction exhibits an optimal pH range of 8.1 to 8.3 and requires magnesium ions for maximal activity [1] [2]. The enzyme demonstrates significant tissue distribution variability, with rat kidney cortex and medulla serving as exceptionally rich sources, while brain, testis, and small intestine contain intermediate activities [1].
Mechanistic studies reveal that the hydrolytic cleavage follows a two-step process. Initially, the cyclic phosphodiester bond undergoes nucleophilic attack, generating a phosphomonoester intermediate. Subsequently, this intermediate is further processed to yield the final product, 1D-myo-inositol 1-phosphate [3]. The specificity of phosphodiesterases for cyclic phosphate substrates is determined by multiple structural elements within the active site, including conserved histidine residues and metal coordination spheres [4] [5].
Research has identified several related phosphodiesterases that contribute to cyclic phosphate metabolism. Glycerophosphoinositol inositolphosphodiesterase, designated EC 3.1.4.43, catalyzes the hydrolysis of glycerophosphoinositol derivatives and also exhibits activity toward inositol 1,2-cyclic phosphate [6] [7]. This enzyme shares structural similarities with the primary cyclic phosphate phosphohydrolase but demonstrates broader substrate specificity.
The enzymatic hydrolysis mechanism involves coordination of the substrate within a water-filled cavity containing conserved signature motifs. Two prominent tetrapeptide sequences, H-X-T/S-X, are essential for catalytic activity, with the histidine residues serving as crucial catalytic centers [8] [5]. The enzyme active site employs nucleophilic attack by a water molecule activated by one of the conserved histidines, following a mechanism similar to that observed in ribonuclease A [8].
| Enzyme | EC Number | Substrate | Product | pH Optimum | Metal Requirement | Tissue Distribution |
|---|---|---|---|---|---|---|
| D-myo-inositol 1,2-cyclic phosphate 2-phosphohydrolase | EC 3.1.4.36 | 1D-myo-inositol 1,2-cyclic phosphate | 1D-myo-inositol 1-phosphate | 8.1-8.3 | Mg2+ | Kidney cortex >> brain, testis, intestine |
| Inositol-1,2-cyclic-phosphate 2-inositolphosphohydrolase | EC 3.1.4.36 | Inositol 1,2-cyclic phosphate | Inositol 1-phosphate | 8.0-8.5 | Mg2+ or Mn2+ | Kidney, brain, liver |
| Glycerophosphoinositol inositolphosphodiesterase | EC 3.1.4.43 | Glycerophosphoinositol | Glycerol + Inositol 1-phosphate | 7.5-8.0 | Mg2+ | Kidney, brain, placenta |
The interconversion between 1D-myo-inositol 1,2-cyclic phosphate and myo-inositol 1-monophosphate constitutes a fundamental metabolic pathway that regulates cellular inositol phosphate homeostasis. This bidirectional transformation involves multiple enzymatic steps and serves as a critical control point in phosphoinositide metabolism [9] [10].
The primary pathway for converting 1D-myo-inositol 1,2-cyclic phosphate to myo-inositol 1-monophosphate involves the action of cyclic phosphate phosphohydrolase. This enzyme catalyzes the hydrolytic opening of the cyclic phosphate ring, generating myo-inositol 1-phosphate as the sole product [1] [11]. The reaction proceeds through a mechanism involving magnesium-dependent activation of water molecules, which attack the phosphorus center of the cyclic phosphate bond.
Subsequent metabolism of myo-inositol 1-phosphate involves dephosphorylation by inositol monophosphatase enzymes. These phosphatases, including inositol monophosphatase 1 and 2, catalyze the conversion of myo-inositol 1-phosphate to free myo-inositol [12]. The dephosphorylation reaction is subject to inhibition by lithium ions, a property that has significant therapeutic implications in psychiatric disorders [12].
The reverse pathway involves the phosphorylation of myo-inositol to generate various inositol phosphate species. Inositol 3-phosphate synthase catalyzes the rate-limiting step in de novo inositol synthesis, converting glucose 6-phosphate to 1L-myo-inositol 1-phosphate [13] [10]. This enzyme exhibits tetrameric structure and requires nicotinamide adenine dinucleotide as a cofactor for catalytic activity.
The interconversion pathway demonstrates remarkable compartmentalization within cellular systems. The synthesis of myo-inositol 1-phosphate from glucose 6-phosphate occurs primarily in the cytoplasm, while subsequent metabolism involves both cytoplasmic and membrane-associated enzyme systems [9] [14]. This compartmentalization ensures efficient channeling of metabolites and prevents futile cycling between synthetic and degradative pathways.
Research has revealed the existence of a lipid-independent route for inositol phosphate synthesis that operates parallel to the classical phospholipase C-dependent pathway [14]. Inositol tetrakisphosphate 1-kinase 1 plays a central role in this alternative pathway, phosphorylating inositol 1-phosphate originating from glucose-6-phosphate to enable synthesis of higher inositol phosphates [14].
| Pathway Step | Enzyme Involved | Substrate | Product | Regulation | Cellular Location |
|---|---|---|---|---|---|
| Cyclic phosphate formation | Phospholipase C | Phosphatidylinositol | 1D-myo-inositol 1,2-cyclic phosphate | Ca2+ dependent | Plasma membrane |
| Cyclic phosphate hydrolysis | Cyclic phosphate phosphohydrolase | 1D-myo-inositol 1,2-cyclic phosphate | myo-inositol 1-phosphate | Mg2+ stimulated | Cytosol |
| Monophosphate dephosphorylation | Inositol monophosphatase | myo-inositol 1-phosphate | myo-inositol | Li+ inhibited | Cytosol |
| Inositol phosphorylation | Inositol kinase | myo-inositol | myo-inositol 3-phosphate | ATP dependent | Cytosol |
| Recycling to phosphatidylinositol | CDP-diacylglycerol inositol transferase | CDP-diacylglycerol + myo-inositol | Phosphatidylinositol | CTP dependent | Endoplasmic reticulum |
The phosphoinositide recycling pathways represent sophisticated cellular mechanisms that ensure efficient reutilization of inositol-containing lipids and their derivatives. 1D-myo-inositol 1,2-cyclic phosphate occupies a central position within these recycling networks, serving as both an intermediate product and a regulatory molecule [15] [16].
The primary phosphoinositide recycling pathway begins with the phospholipase C-mediated hydrolysis of phosphatidylinositol and its phosphorylated derivatives. This enzymatic cleavage generates diacylglycerol and water-soluble inositol phosphates, including 1D-myo-inositol 1,2-cyclic phosphate [17] [18]. The formation of cyclic phosphate intermediates represents a unique feature of phosphoinositide metabolism, distinguishing it from other lipid degradation pathways.
Efficient recycling requires coordinated action of multiple enzyme systems and regulatory proteins. The sorting nexin SNX17, Retriever complex, WASH complex, and CCC complex work in concert to mediate receptor recycling from endosomes to the plasma membrane [15] [16]. This process depends critically on the sequential synthesis of phosphoinositides, with phosphatidylinositol 3-phosphate serving as the initial recruitment signal and phosphatidylinositol 3,5-bisphosphate facilitating later stages of the recycling pathway.
The recycling pathway demonstrates remarkable specificity for certain phosphoinositide species. VPS34 lipid kinase produces phosphatidylinositol 3-phosphate, which serves as the substrate for PIKfyve to generate phosphatidylinositol 3,5-bisphosphate [15] [16]. These sequential phosphorylation events create an ordered cascade that controls the temporal and spatial organization of recycling machinery components.
Research has revealed that inositol phosphate recycling extends beyond simple reutilization of building blocks. The pathway actively regulates glycolytic and lipid metabolism in cancer cells, with inositol polyphosphate phosphatase 1 serving as a key regulatory enzyme [19] [20]. Inactivation of this enzyme leads to reduced glycolytic intermediates and impaired synthesis of oncogenic signaling lipids such as lysophosphatidic acid.
The cellular compartmentalization of phosphoinositide recycling involves both intracellular and extracellular components. Under phosphate starvation conditions, cells activate specialized degradation systems that salvage phosphate from organellar constituents [21]. These systems include autophagy-mediated breakdown of phospholipids and nucleic acids, as well as targeted degradation of specific phosphate-containing molecules.
Metabolic studies have demonstrated that phosphoinositide recycling efficiency varies significantly depending on cellular phosphate status. During phosphate limitation, cells preferentially allocate phosphate to essential phospholipids rather than DNA synthesis, reflecting the critical importance of membrane integrity for cellular survival [22]. This metabolic shift involves acceleration of phospholipid turnover and enhanced recycling of phosphate-containing metabolites.
| Recycling Component | Key Enzymes | Metabolites | Cellular Function | Regulation |
|---|---|---|---|---|
| Phosphatidylinositol cycle | Phospholipase C, Diacylglycerol kinase | PI, DAG, IP3, cyclic IP | Signal transduction | Receptor activation |
| Inositol phosphate recycling | Inositol polyphosphate phosphatases | IP6, IP5, IP4, IP3, IP2, IP1 | Phosphate homeostasis | Metabolic status |
| Phosphoinositide synthesis | PI 4-kinase, PIP 5-kinase | PI, PIP, PIP2 | Membrane identity | Growth factors |
| Cyclic phosphate intermediates | Cyclic phosphodiesterases | Cyclic IP, IP1 | Signal termination | Enzyme expression |
| Membrane trafficking | SNX17, Retriever complex | PI3P, PI3,5P2 | Receptor recycling | Phosphoinositide levels |
The kinetic analysis of enzymes involved in phosphoinositide recycling reveals significant variations in catalytic efficiency and substrate affinity. Cyclic phosphate phosphodiesterases exhibit relatively low turnover numbers compared to other phosphatases, suggesting that the hydrolysis of cyclic phosphates may represent a rate-limiting step in certain recycling pathways [3]. However, the high substrate specificity of these enzymes ensures precise control over metabolite flux through the recycling network.
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Temperature (°C) | pH |
|---|---|---|---|---|---|
| D-myo-inositol 1,2-cyclic phosphate 2-phosphohydrolase (rat kidney) | 150-200 | 0.8-1.2 | 5×10³ | 25 | 8.2 |
| D-myo-inositol 1,2-cyclic phosphate 2-phosphohydrolase (human placenta) | 120-180 | 1.0-1.5 | 8×10³ | 37 | 8.0 |
| Cyclic phosphate dihydrolase (E. lenta) | 14 | 2.0 | 1.4×10⁵ | 25 | 8.0 |
| Phospholipase C (sheep seminal vesicle) | 50-100 | 5-10 | 1×10⁵ | 37 | 7.5 |
| Inositol monophosphatase (human) | 25-50 | 15-25 | 5×10⁵ | 37 | 7.0 |